N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-5-chlorothiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-5-chlorothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2OS2/c1-20(2)13(9-19-17(21)15-7-8-16(18)23-15)12-10-22-14-6-4-3-5-11(12)14/h3-8,10,13H,9H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSVVHWCUDGWGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=C(S1)Cl)C2=CSC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-5-chlorothiophene-2-carboxamide typically involves multiple steps. One common method involves the Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates . This method allows for the preparation of substituted 1-benzothiophene-3-carboxamides. Another method involves the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides . These reactions are usually carried out under controlled conditions to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and automated systems to control reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents is optimized to maximize yield and minimize waste. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-5-chlorothiophene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom on the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions are typically controlled to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.
Scientific Research Applications
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-5-chlorothiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-5-chlorothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Key Structural Analogues
The compound shares functional motifs with several carboxamide derivatives documented in pharmacological and chemical literature. Below is a comparative analysis:
Functional Group Analysis
- Benzothiophene vs. Quinoline/Thiazole Cores: The benzothiophene in the target compound provides a fused aromatic system with sulfur, differing from the nitrogen-containing quinoline () or thiazole () cores. This may alter electronic properties and target selectivity .
- Linker Groups: The dimethylaminoethyl chain in the target compound contrasts with pyrrolidinylethyl () or piperazinylpyrimidine () linkers. Dimethylamino groups enhance solubility but may reduce metabolic stability compared to bulkier heterocycles .
- Substituent Effects :
The 5-chloro substituent on the thiophene ring (target) mirrors chlorinated aromatic systems in (e.g., 5-chloro-2-hydroxybenzaldehyde). Chlorine atoms typically increase lipophilicity and influence binding affinity .
Pharmacological Implications
- Molecular Weight and Bioavailability: The target compound (325.59 g/mol) falls within the acceptable range for oral bioavailability (300–500 g/mol), similar to quinoline derivatives (309.79–358.43 g/mol) . Thiazole-based analogues (e.g., 518.03 g/mol) may face challenges due to higher molecular weight .
- Solubility: The dimethylamino group in the target compound likely improves aqueous solubility compared to pyrrolidinyl or morpholinyl substituents, as seen in .
Research Findings and Limitations
- Synthetic Methods: The target compound’s synthesis likely employs carboxamide coupling strategies similar to those used for hydrazinecarboxamides () and quinoline derivatives (), involving condensation or amidation reactions .
- Analytical Characterization : X-ray crystallography (as in ) and spectroscopic techniques (e.g., NMR, IR) are critical for confirming the configuration and purity of such compounds .
Biological Activity
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-5-chlorothiophene-2-carboxamide is a compound of significant interest due to its potential pharmacological applications, particularly as a serotonin 5-HT4 receptor agonist. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and comparative studies with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C18H20ClN3O. The compound features a unique combination of a benzothiophene moiety and a chlorothiophene derivative, which contributes to its biological activity.
This compound acts primarily as an agonist for the serotonin 5-HT4 receptor. Its interaction with this receptor is crucial for gastrointestinal motility and may have implications in treating disorders such as irritable bowel syndrome (IBS) and other gastrointestinal conditions.
Key Findings:
- Potency : this compound exhibits comparable potency to established drugs like cisapride, indicating its potential as an effective therapeutic agent for gastrointestinal disorders.
- Anti-neoplastic Properties : Preliminary studies suggest that this compound may also possess anti-cancer properties, making it a candidate for further investigation in oncology.
In Vitro Studies
The biological activity of this compound has been evaluated using various in vitro assays:
| Cell Line | Assay Type | IC50 (µM) | Notes |
|---|---|---|---|
| A549 (Lung Cancer) | 2D | 6.75 ± 0.19 | High activity observed |
| HCC827 (Lung Cancer) | 3D | 20.46 ± 8.63 | Reduced activity compared to 2D |
| MRC-5 (Normal Fibroblast) | 2D | 3.11 ± 0.26 | Moderate cytotoxicity noted |
These assays demonstrate the compound's selective action against cancer cell lines while also affecting normal fibroblast cells, indicating a need for further optimization to reduce potential toxicity .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with several other compounds known for their biological activities:
| Compound Name | Structure | Key Features |
|---|---|---|
| 5-Bromo-N[2-(Dimethylamino)Ethyl]-9-Aminoacridine | C18H21BrN4O | Exhibits anti-cancer properties |
| 5-Chloro-N-{(3S)-1-[4-morpholinyl]-1-oxo}-indole | C19H23ClN4O5S | Targets multiple receptors |
| 5-Chloro-thiophene-2-carboxylic acid | C5H4ClNOS | Basic thiophene derivative used in synthesis |
These comparisons highlight the unique serotonergic activity of this compound, which may offer novel therapeutic avenues not fully explored by similar compounds.
Case Studies and Research Findings
Recent research has focused on the pharmacodynamics of this compound through binding affinity studies with serotonin receptors. Techniques such as radiolabeling and competitive binding assays have been employed to elucidate these interactions, providing insights into its efficacy and potential side effects.
Notable Research Outcomes:
- Serotonin Receptor Binding : The compound demonstrates high binding affinity for the 5-HT4 receptor, suggesting its role in modulating serotonergic signaling pathways.
- Antitumor Activity : In studies involving various cancer cell lines, the compound exhibited significant antitumor effects, warranting further exploration in cancer therapy contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
